6-Acetamidohexanal

Description

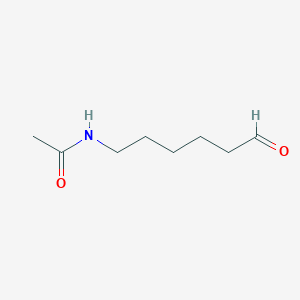

Structure

2D Structure

3D Structure

Properties

CAS No. |

123090-43-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-(6-oxohexyl)acetamide |

InChI |

InChI=1S/C8H15NO2/c1-8(11)9-6-4-2-3-5-7-10/h7H,2-6H2,1H3,(H,9,11) |

InChI Key |

LKNUIOZKLGQZEF-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCCCC=O |

Canonical SMILES |

CC(=O)NCCCCCC=O |

Other CAS No. |

123090-43-7 |

Synonyms |

6-acetamidohexanal |

Origin of Product |

United States |

Biosynthetic Pathways and in Vivo Formation of 6 Acetamidohexanal

Precursor Compounds and Metabolic Origins

The emergence of 6-Acetamidohexanal in a biological environment is not a de novo event but rather the result of the metabolic breakdown of larger, more complex molecules. Understanding these precursors is fundamental to grasping the complete biosynthetic picture of this compound.

Hexamethylene Bisacetamide (HMBA) Metabolic Pathway

Hexamethylene Bisacetamide (HMBA) is a well-studied hybrid polar compound recognized for its potential as a cell-differentiating agent. Following its administration or cellular uptake, HMBA undergoes a multi-step metabolic cascade. A significant portion of HMBA is deacetylated upon entering a cell. nih.gov This metabolic process gives rise to a series of downstream products, including this compound. The metabolic journey of HMBA is a critical starting point in the in vivo formation of this aldehyde.

N-Acetyl-1,6-diaminohexane as an Immediate Precursor

The deacetylation of HMBA is not a single-step process to its final metabolites. The initial and crucial intermediate formed is N-Acetyl-1,6-diaminohexane. This compound represents the mono-deacetylated form of HMBA and is considered an immediate precursor to this compound. The presence of N-Acetyl-1,6-diaminohexane has been confirmed in various cell lines and biological fluids following exposure to HMBA, highlighting its central role in the metabolic pathway.

6-Acetamido-1-hexanol as a Proposed Intermediate

Further metabolic transformations can lead to the formation of 6-Acetamido-1-hexanol. While the direct metabolic link from the primary pathway requires further elucidation, the synthesis of this compound has been successfully achieved through the oxidation of 6-Acetamido-1-hexanol. This suggests that 6-Acetamido-1-hexanol is a plausible intermediate in the in vivo formation of this compound, potentially arising from alternative or secondary metabolic routes.

6-Acetamidohexanoyl-CoA as an Enzymatic Precursor

The formation of CoA (Coenzyme A) esters is a common strategy in cellular metabolism to activate carboxylic acids for further biochemical reactions. While direct evidence for the in vivo formation of 6-Acetamidohexanoyl-CoA as a precursor to this compound is not extensively documented, the enzymatic machinery for such conversions is ubiquitous in biological systems. Acyl-CoA synthetases are responsible for the formation of acyl-CoA esters from a variety of substrates. It is plausible that 6-acetamidohexanoic acid, a known metabolite of HMBA, could be converted to 6-Acetamidohexanoyl-CoA, which could then be subject to reduction to form this compound. This remains a theoretical but biochemically feasible pathway.

Enzymatic Mechanisms Governing this compound Formation

The conversion of precursor compounds into this compound is not a spontaneous process but is governed by the precise action of specific enzymes. These biocatalysts are responsible for the chemical modifications that ultimately yield the aldehyde.

Deacetylation Reactions Leading to Precursors

The initial and rate-limiting step in the metabolic activation of HMBA is its deacetylation. This reaction is catalyzed by a class of enzymes known as deacetylases. Histone deacetylases (HDACs), for example, are known to remove acetyl groups from a variety of protein substrates, and it is likely that a member of this or a similar enzyme family is responsible for the deacetylation of HMBA to N-Acetyl-1,6-diaminohexane. nih.gov This enzymatic removal of an acetyl group is critical as it unmasks the primary amine group, making it susceptible to further enzymatic action.

The metabolic conversion of N-Acetyl-1,6-diaminohexane to this compound is a key step in this pathway and is accomplished through oxidative deamination. This reaction is catalyzed by amine oxidases. These enzymes act on the primary amine group of N-Acetyl-1,6-diaminohexane, converting it to an aldehyde functionality and thus forming this compound.

| Precursor Compound | Key Enzyme(s) | Resulting Product |

| Hexamethylene Bisacetamide (HMBA) | Deacetylase | N-Acetyl-1,6-diaminohexane |

| N-Acetyl-1,6-diaminohexane | Amine Oxidase | This compound |

| 6-Acetamido-1-hexanol | Alcohol Dehydrogenase (proposed) | This compound |

| 6-Acetamidohexanoic Acid | Acyl-CoA Synthetase, Acyl-CoA Reductase (proposed) | This compound |

Oxidative Deamination Processes (e.g., Monoamine Oxidase (MAO) Catalysis)

The formation of this compound can occur through the oxidative deamination of N-acetylated diamines. This process is catalyzed by a class of enzymes known as amine oxidases, which includes monoamine oxidases (MAOs). nih.gov These enzymes are crucial for regulating the levels of mono- and polyamines in tissues. nih.gov The oxidative deamination reaction involves the removal of an amino group from a substrate, resulting in the formation of an aldehyde and hydrogen peroxide. nih.gov In the context of this compound, the precursor would be an N-acetylated diamine, which undergoes oxidation to yield the corresponding aldehyde.

Amine oxidases, including MAOs, are involved in a variety of physiological and pathological processes. nih.gov Their activity on biogenic amines and polyamines generates products that can induce cellular responses such as apoptosis. nih.gov The aldehydes produced through this enzymatic action are reactive molecules that can interact with cellular components. nih.gov

CoA-Dependent Oxidoreductase Activity in 6-Acetamidohexanoyl-CoA Conversion (EC 1.2.1)

Another significant pathway for the formation of this compound involves the reduction of 6-acetamidohexanoyl-CoA. This reaction is catalyzed by a CoA-dependent oxidoreductase, an enzyme belonging to the EC class 1.2.1. google.com These oxidoreductases are capable of converting an acyl-CoA derivative to its corresponding aldehyde. google.com

In this pathway, 6-acetamidohexanoate is first activated to 6-acetamidohexanoyl-CoA by either a CoA transferase or a CoA ligase. google.com Subsequently, the 6-acetamidohexanoyl-CoA is reduced by an aldehyde-forming CoA-dependent oxidoreductase to produce this compound. google.com Enzymes with similar functionalities, such as adipyl-CoA oxidoreductase which converts adipyl-CoA to adipate (B1204190) semialdehyde, also belong to the EC 1.2.1 class. google.com

Table 1: Key Enzymes in the Formation of this compound

| Enzyme/Enzyme Class | Role | EC Number |

| Monoamine Oxidase (MAO) | Catalyzes oxidative deamination of N-acetylated diamines. | - |

| CoA-dependent oxidoreductase | Reduces 6-acetamidohexanoyl-CoA to this compound. | 1.2.1 |

| 6-acetamidohexanoate CoA transferase/ligase | Activates 6-acetamidohexanoate to 6-acetamidohexanoyl-CoA. | - |

Subsequent Metabolic Fate: Further Oxidation of this compound

Formation of 6-Acetamidohexanoic Acid

Following its formation, this compound can undergo further metabolic conversion. A key subsequent step is its oxidation to form 6-acetamidohexanoic acid. medchemexpress.com This transformation is a common metabolic fate for aldehydes, which are often oxidized to their corresponding carboxylic acids in biological systems. 6-Acetamidohexanoic acid is recognized as a metabolite of hexamethylene bisacetamide. medchemexpress.com

Investigation of Metabolic Profiles and Biotransformation In Vitro

The study of metabolic pathways and the biotransformation of compounds like this compound are often conducted using in vitro systems. These experimental setups typically utilize liver fractions, such as microsomes and cytosol, from various species to investigate the metabolic fate of a compound. frontiersin.orgnih.gov Such studies allow for the identification of metabolites and the enzymes responsible for their formation. nih.govresearchgate.net

For instance, in vitro metabolism studies can employ techniques like incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH. frontiersin.org The resulting metabolites are then analyzed using methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Specific enzyme inhibitors can also be used to determine the involvement of particular enzymes, such as cytochrome P450s, in the metabolic process. frontiersin.orgresearchgate.net

Synthetic Methodologies for 6 Acetamidohexanal

Chemical Synthesis Routes

Traditional chemical synthesis provides robust and well-documented pathways to 6-acetamidohexanal. These methods are foundational in organic chemistry and are characterized by their use of specific reagents to achieve the desired molecular transformations.

Oxidation of 6-Acetamido-1-hexanol: Reagents and Conditions (e.g., Pyridinium (B92312) Dichromate)

One of the primary methods for synthesizing this compound is through the oxidation of the corresponding primary alcohol, 6-acetamido-1-hexanol. The success of this reaction hinges on selecting an oxidizing agent that is potent enough to convert the alcohol to an aldehyde without further oxidizing it to a carboxylic acid. Pyridinium dichromate (PDC) is a notable reagent for this transformation. numberanalytics.comnumberanalytics.com

PDC is favored because it is less acidic than other chromium-based oxidants like pyridinium chlorochromate (PCC), making it suitable for substrates with acid-sensitive functional groups, such as the amide in 6-acetamido-1-hexanol. organic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature, in an appropriate organic solvent. numberanalytics.comorganic-chemistry.org Dichloromethane (DCM) is a common solvent choice as it generally prevents over-oxidation to the carboxylic acid. stackexchange.com In contrast, using a more polar solvent like dimethylformamide (DMF) can sometimes lead to the formation of the carboxylic acid, especially in the presence of water. stackexchange.comchem-station.com

The mechanism of PDC oxidation involves the coordination of the alcohol to the chromium center, forming a chromate (B82759) ester intermediate. numberanalytics.com This is followed by a proton transfer, leading to the formation of the aldehyde product. numberanalytics.com To prevent the product from sticking to the tar-like residue that can form during the reaction, inert materials like celite or silica (B1680970) gel may be added. chem-station.com

| Reagent | Solvent | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room temperature, anhydrous | This compound | organic-chemistry.orgstackexchange.com |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | Can lead to over-oxidation | 6-Acetamidohexanoic acid | stackexchange.comchem-station.com |

Amidation Reactions: Utilizing 6-Aminohexanal (B8501505) with Acetic Anhydride

An alternative synthetic route to this compound involves the formation of the amide bond. This can be achieved through the reaction of 6-aminohexanal with an acetylating agent, such as acetic anhydride. ontosight.ai This amidation reaction directly introduces the acetamido group onto the hexanal (B45976) backbone.

In this process, the primary amine group of 6-aminohexanal acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, resulting in the formation of the stable amide bond of this compound. This reaction is typically performed in a suitable solvent and may utilize a base to neutralize the acetic acid byproduct.

| Reactants | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-Aminohexanal, Acetic Anhydride | Optional base (e.g., pyridine) | Nucleophilic Acyl Substitution | This compound | ontosight.ai |

Advanced and Emerging Synthetic Strategies Applicable to this compound

Modern synthetic chemistry is increasingly looking towards more sustainable and efficient methods. Biocatalytic and chemoenzymatic strategies represent the forefront of this evolution, offering high selectivity and milder reaction conditions. nih.gov

Biocatalytic Approaches in this compound Synthesis

Biocatalysis leverages enzymes to perform chemical transformations. For the synthesis of this compound, an alcohol oxidase could be employed for the oxidation of 6-acetamido-1-hexanol. nih.govresearchgate.net These enzymes utilize molecular oxygen as the terminal oxidant, a significant advantage from an environmental perspective, producing only hydrogen peroxide as a byproduct, which can be decomposed into water and oxygen by catalase. nih.gov

The use of alcohol oxidases avoids the need for heavy metal-based oxidizing agents and often proceeds with high selectivity under mild pH and temperature conditions. nih.gov However, challenges such as the low solubility of oxygen in aqueous media can limit reaction rates, a hurdle that is being addressed through techniques like flow chemistry. nih.govresearchgate.net Another biocatalytic approach could involve transaminases, which convert carbonyl groups into primary amines. mdpi.com This could be envisioned in a route starting from a diketo-precursor.

| Enzyme Class | Substrate | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Alcohol Oxidase | 6-Acetamido-1-hexanol | Aerobic Oxidation | Uses O₂, produces H₂O₂ (decomposed by catalase), mild conditions. | nih.govresearchgate.net |

| Transaminase | A suitable keto-precursor | Reductive Amination | High enantioselectivity for chiral amines. | mdpi.com |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of both traditional chemical reactions and biocatalysis to create more efficient and novel synthetic pathways. nih.govnih.gov This approach allows for the strategic use of enzymes to perform specific, often challenging, transformations within a multi-step chemical synthesis. nih.gov

A potential chemoenzymatic route to this compound could involve an initial enzymatic reaction followed by a chemical step, or vice-versa. For instance, a lipase-catalyzed acylation could be used to selectively acetylate a precursor diol, followed by a chemical oxidation to yield the final aldehyde. Alternatively, a chemical method could be used to produce 6-aminohexanal, which is then subjected to enzymatic amidation. The development of self-sufficient biocatalysts, where cofactors are immobilized and regenerated in situ, further enhances the industrial applicability of these methods. researchgate.net This synergistic approach can lead to higher yields, improved stereoselectivity, and more sustainable processes compared to purely chemical or purely biocatalytic routes. nih.govresearchgate.net

| Step 1 (Enzymatic) | Step 2 (Chemical) | Rationale | Reference |

|---|---|---|---|

| Lipase-catalyzed acetylation of a precursor molecule. | Selective oxidation of an alcohol group to an aldehyde. | Combines the high selectivity of enzymes with the broad applicability of chemical reagents. | nih.govresearchgate.net |

| Chemical synthesis of 6-aminohexanal. | Enzymatic amidation using an acyltransferase. | Leverages robust chemical methods for precursor synthesis and mild enzymatic reaction for the final step. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Acetamidohexanal

Chromatographic Separation Techniques for 6-Acetamidohexanal

Chromatography is indispensable for the isolation and quantification of this compound. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte, such as its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For a molecule like this compound, which possesses a polar amide group and a reactive aldehyde, direct analysis by GC can be challenging due to potential thermal degradation and poor peak shape. Therefore, chemical derivatization is often a necessary step to increase its volatility and thermal stability. nih.gov

A common derivatization strategy involves silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the active hydrogen on the amide group to a trimethylsilyl (B98337) (TMS) group. nih.gov This reduces polarity and improves chromatographic performance.

Once separated by the GC column, the analyte enters the mass spectrometer (MS). Electron ionization (EI) is a common technique where the molecule is fragmented into a predictable pattern of ions. youtube.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for structural confirmation and identification by comparison to spectral libraries. The mass spectrum of derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the cleavage of the alkyl chain and loss of the acetamido group.

Hypothetical GC-MS Parameters for Derivatized this compound:

| Parameter | Condition |

|---|---|

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium or Hydrogen hpst.cz |

| Inlet Temp. | 280 °C |

| Oven Program | 100 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| Deriv. Agent | MSTFA nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar and thermally sensitive molecules like this compound, as it does not require derivatization. youtube.comyoutube.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode.

In a typical RP-HPLC setup, this compound would be separated on a C18 column using a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. youtube.com

After elution from the LC column, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that usually leaves the molecule intact. youtube.com The resulting protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. youtube.com

Example LC-MS/MS Parameters for this compound:

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) (Hypothetical) |

Supercritical Fluid Chromatography (SFC) for Analysis

Supercritical fluid chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govyoutube.com This technique bridges the gap between gas and liquid chromatography and is known for its high efficiency and speed. SFC is often considered a type of normal-phase chromatography and is excellent for separating polar compounds. nih.gov

For the analysis of this compound, SFC could offer a rapid separation alternative to LC. A polar co-solvent, such as methanol, would be mixed with the supercritical CO₂ to modify the mobile phase polarity and elute the analyte from a polar column. youtube.com Detection can be achieved using a standard UV detector or by interfacing with a mass spectrometer (SFC-MS), which provides both high selectivity and structural information. youtube.com The use of CO₂ as the main mobile phase reduces the consumption of organic solvents, making SFC a "greener" analytical technique. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic compounds, providing unambiguous information about the carbon skeleton and the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each unique proton. The aldehyde proton (-CHO) would be the most deshielded, appearing as a triplet at approximately 9.8 ppm due to coupling with the adjacent CH₂ group. The protons on the carbon chain would appear as multiplets in the range of 1.3-2.5 ppm. The methyl protons of the acetyl group (CH₃CO-) would be a sharp singlet around 2.0 ppm. The methylene (B1212753) group attached to the nitrogen (–NH–CH₂–) would be a multiplet around 3.2 ppm, and the amide proton (–NH–) would appear as a broad signal, typically a triplet, around 5.5-6.5 ppm. organicchemistrydata.orgresearchgate.net

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | ~9.8 | Triplet (t) |

| -NH- | ~5.5-6.5 | Triplet (t) |

| -NH-CH₂ - | ~3.2 | Multiplet (m) |

| -CH₂ -CHO | ~2.4 | Multiplet (m) |

| -CO-CH₃ | ~2.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 202 ppm. The carbonyl carbon of the amide group appears around 170 ppm. The carbons of the aliphatic chain would be found in the 20-40 ppm region, while the methyl carbon of the acetyl group would be around 23 ppm. oregonstate.eduyoutube.comlibretexts.org

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C HO | ~202 |

| -NH-C O- | ~170 |

| -NH-C H₂- | ~39 |

| -C H₂-CHO | ~44 |

| -(C H₂)₃- (internal) | ~24-32 |

Biochemical Reactivity and Enzyme Interactions of 6 Acetamidohexanal

General Aldehyde Reactivity in Biological Contexts

The chemical behavior of 6-acetamidohexanal in a biological environment is largely dictated by its aldehyde functional group. Aldehydes are known for their high reactivity, which makes them both crucial intermediates in metabolic pathways and potentially cytotoxic molecules. nih.govnih.gov

The aldehyde group of this compound is readily susceptible to both oxidation and reduction by various cellular enzyme systems. These transformations are fundamental to its metabolic fate.

Oxidation: In biological systems, aldehydes are typically oxidized to their corresponding carboxylic acids. This reaction is generally irreversible and catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov These NAD(P)+-dependent enzymes are critical for detoxifying both endogenous and exogenous aldehydes. nih.govnih.gov The oxidation of this compound by an ALDH would yield 6-acetamidohexanoic acid. This conversion is a key step in preventing the accumulation of reactive aldehydes, which can lead to cellular damage. nih.gov The ALDH superfamily is diverse, with various isoforms exhibiting different substrate specificities and cellular locations. nih.gov

Reduction: Conversely, aldehydes can be reduced to their corresponding primary alcohols. This reversible reaction is primarily catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily, as well as some alcohol dehydrogenases (ADHs). nih.govnih.govfrontiersin.org These enzymes typically utilize NADPH or NADH as the reducing equivalent. frontiersin.org The reduction of this compound would result in the formation of 6-acetamidohexanol. AKR enzymes have broad substrate specificities, acting on a wide range of aldehydes and ketones, including those derived from lipid peroxidation and metabolism. nih.govnih.gov

Table 1: Expected Oxidation and Reduction Products of this compound

| Starting Compound | Reaction Type | Primary Enzyme Class | Expected Product |

| This compound | Oxidation | Aldehyde Dehydrogenase (ALDH) | 6-Acetamidohexanoic acid |

| This compound | Reduction | Aldo-Keto Reductase (AKR) | 6-Acetamidohexanol |

The electrophilic nature of the aldehyde carbon in this compound makes it a target for nucleophilic attack by various biological molecules. This reactivity can lead to the formation of covalent adducts with macromolecules such as proteins and nucleic acids, a process that can alter their structure and function. nih.gov

The primary nucleophiles in proteins that react with aldehydes are the ε-amino group of lysine (B10760008) residues and the sulfhydryl group of cysteine residues. nih.govreactome.org The reaction with lysine can form a Schiff base, which can be a precursor to more stable, cross-linked structures. Chemical cross-linking is a technique used to study protein-protein interactions by covalently linking interacting proteins. nih.gov The reactivity of aldehydes like this compound means they have the potential to induce protein cross-linking, which could disrupt normal cellular processes if unregulated. microbialtec.com Recently, a naturally occurring covalent bond between cysteine and lysine, bridged by an oxygen atom, has been characterized, forming under oxidative conditions and further highlighting the complex reactivity of these residues. wikipedia.org

Role of Specific Enzymes Interacting with this compound and its Precursors/Derivatives

The metabolism of this compound is intricately linked to the broader pathways of lysine degradation. nih.govfamiliasga.com Several key enzymes are responsible for its formation and subsequent conversion.

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of various primary, secondary, and tertiary amines. nih.govtaylorandfrancis.comwikipedia.org This reaction converts an amine into its corresponding aldehyde, producing hydrogen peroxide and ammonia (B1221849) as byproducts. nih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. reactome.orgtaylorandfrancis.com

The direct precursor to this compound in a likely metabolic pathway is N6-acetylcadaverine. Cadaverine itself is formed from the decarboxylation of lysine. N-acetylcadaverine, a primary amine, is a potential substrate for MAO. Research has shown that monoacylcadaverines, including N-acetylcadaverine, can serve as substrates for both MAO-A and MAO-B, although with high Km values, indicating low affinity. ebi.ac.uk The oxidative deamination of N6-acetylcadaverine by MAO would yield this compound. nih.govresearchgate.net

Table 2: MAO-Catalyzed Deamination

| Precursor | Enzyme | Product | Byproducts |

| N6-Acetylcadaverine | Monoamine Oxidase (MAO) | This compound | Hydrogen Peroxide (H₂O₂), Ammonia (NH₃) |

The conversion of an acyl-CoA derivative to an aldehyde is a reductive process catalyzed by a specific class of oxidoreductases. In the context of 6-acetamidohexanoyl-CoA being converted to this compound, the relevant enzymes are acyl-CoA reductases.

Fatty acyl-CoA reductases (FARs) are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoAs to primary fatty alcohols. nih.govnih.gov This is a four-electron reduction that is believed to proceed in two steps, with an aldehyde intermediate that remains enzyme-bound. nih.gov However, some FARs are known to be aldehyde-generating, catalyzing only the initial two-electron reduction to form a fatty aldehyde. nih.gov An enzyme with similar activity, long-chain-fatty-acyl-CoA reductase (EC 1.2.1.50), catalyzes the reversible reaction between a long-chain acyl-CoA and a long-chain aldehyde. wikipedia.org

Therefore, an enzyme analogous to an aldehyde-generating fatty acyl-CoA reductase could catalyze the NADPH-dependent reduction of 6-acetamidohexanoyl-CoA to produce this compound. nih.govmdpi.com This type of enzyme is crucial in pathways that produce fatty alcohols and other lipid-derived molecules. nih.govnih.gov

Aminotransferases, or transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. nih.gov This process is central to amino acid metabolism. nih.gov While they typically interconvert amino acids and α-keto acids, a specific class known as ω-transaminases can act on the terminal amino group of ω-amino acids. nih.govnih.gov

An aminotransferase could potentially catalyze the conversion of this compound to an aminated product. More relevantly, enzymes exist that catalyze the reverse reaction. For instance, 6-aminohexanoate (B3152083) aminotransferase (EC 2.6.1.116) from Arthrobacter sp. catalyzes the deamination of 6-aminohexanoate to 6-oxohexanoate, using 2-oxoglutarate as the amino acceptor. microbialtec.com 6-Oxohexanoate is the carboxylic acid form of this compound. biosynth.comnih.gov This demonstrates the enzymatic capability to act on the 6-position of a hexanoyl backbone. An omega-transaminase from Pseudomonas jessenii has also been characterized for its activity on 6-aminohexanoate and the reverse reaction, the amination of 6-oxohexanoate. rug.nl This suggests that a similar aminotransferase could potentially act on this compound, likely in a reversible manner with its corresponding amino-derivative.

This compound Oxidoreductase (Aminating) Activity

The enzymatic conversion of this compound to its corresponding amine, N-acetyl-1,6-diaminohexane (also known as N-acetylcadaverine), is a reductive amination reaction. This transformation is of significant interest for the biocatalytic production of valuable polyamides and other chemical intermediates from renewable resources. While a specific enzyme named "this compound oxidoreductase (aminating)" has not been formally characterized and named in the literature, this activity falls under the purview of a broader class of enzymes known as amine dehydrogenases (AmDHs) and, to some extent, ω-transaminases (ω-TAs). nih.govnih.gov

Amine dehydrogenases catalyze the direct reductive amination of carbonyl compounds (ketones and aldehydes) using an external amine source, typically ammonia, and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govfrontiersin.org The reaction is generally stereoselective and proceeds with high atom economy, producing water as the primary byproduct. rsc.org The general mechanism involves the formation of an imine intermediate from the aldehyde and ammonia, which is then reduced by the hydride from the cofactor to form the primary amine. frontiersin.org

Several AmDHs have been identified and engineered from various microbial sources, demonstrating a broad substrate scope that includes a variety of aliphatic and aromatic aldehydes. nih.govmdpi.com Research has shown that these enzymes are capable of converting a range of aldehydes, and their activity is often dependent on the specific enzyme and the structure of the substrate. nih.govresearchgate.net For instance, studies on AmDHs have demonstrated their efficacy in the amination of various linear and branched-chain aldehydes, suggesting that this compound, an aliphatic aldehyde, would be a plausible substrate. researchgate.net The presence of the acetamido group at the 6-position is a key structural feature, and the ability of the enzyme's active site to accommodate this functional group would be a determining factor for catalytic activity.

Enzyme Kinetics and Substrate Specificity Studies of Relevant Enzymes

Amine dehydrogenases engineered from amino acid dehydrogenases have shown considerable promise for the synthesis of chiral amines from a wide array of ketones and aldehydes. mdpi.comacs.org The substrate scope of these enzymes has been expanded through protein engineering to include various aliphatic aldehydes. acs.org

One study on an engineered amine dehydrogenase (AmDH) from Bacillus subtilis investigated its activity on a range of aliphatic aldehydes. The results, summarized in the table below, demonstrate the enzyme's capacity to convert aldehydes with varying chain lengths and branching patterns.

| Substrate | Relative Activity (%) |

|---|---|

| Hexanal (B45976) | 100 |

| Pentanal | 95 |

| Heptanal | 88 |

| Benzaldehyde (B42025) | 75 |

| 3-Methylbutanal | 65 |

The data indicates that linear aliphatic aldehydes, such as hexanal, are excellent substrates for this class of enzymes. Given that this compound shares the same six-carbon aldehyde backbone, it is reasonable to infer that it could also be a substrate. The key determinant of reactivity would be the influence of the terminal acetamido group on substrate binding and catalysis within the enzyme's active site.

Kinetic studies on various AmDHs have revealed a range of Michaelis-Menten constants (KM) and catalytic efficiencies (kcat/KM) depending on the specific enzyme and substrate. For example, an engineered AmDH variant, LE-AmDH-v1, exhibited a KM for benzaldehyde of 1.7 ± 0.2 mM and a kcat of 10.7 ± 0.4 s-1 at 60 °C. nih.gov While these values are for an aromatic aldehyde, they provide a benchmark for the kinetic performance of AmDHs.

Furthermore, ω-transaminases represent another class of enzymes capable of producing amines from carbonyl compounds. These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov While they are extensively used for the synthesis of chiral amines from ketones, their activity on aldehydes is also documented. nih.gov The substrate specificity of ω-TAs is often dictated by the size and nature of the substituents on the carbonyl carbon. acs.orgresearchgate.net The biocatalytic synthesis of N-acetylcadaverine has been reported, implying the existence of enzymes that can either directly aminate this compound or act on a precursor molecule. nih.govebi.ac.uk

Biotechnological Production and Pathway Engineering Involving 6 Acetamidohexanal

Metabolic Engineering of Microorganisms for Diamine Biosynthesis

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific chemical. nih.gov Microorganisms such as Escherichia coli and Corynebacterium glutamicum are frequently used as host platforms due to their well-understood genetics, rapid growth, and established tools for genetic manipulation. hmdb.canih.gov The goal is to engineer a microbial host to convert a simple carbon source, like glucose, into a high-value product, such as a diamine, through a series of enzymatic reactions. nih.gov This often requires the introduction of novel, non-native metabolic pathways. nih.gov

In the de novo biosynthesis of HMDA from the amino acid L-lysine, 6-acetamidohexanal serves as a crucial, engineered intermediate. The use of an acetylated intermediate is a key strategy in synthetic biology to "protect" a reactive functional group—in this case, the epsilon-amino group of the lysine (B10760008) backbone. This acetylation prevents unwanted side reactions, such as cyclization or deamination, that could otherwise reduce the yield of the final product. The pathway is designed as a multi-step enzymatic cascade within the engineered microorganism.

A plausible engineered pathway proceeds as follows:

N-Acetylation of L-Lysine : The pathway begins with the host organism's native L-lysine pool. An N-acetyltransferase enzyme, encoded by an introduced exogenous gene, catalyzes the transfer of an acetyl group from acetyl-CoA to the terminal amino group of L-lysine, forming N-epsilon-acetyl-L-lysine. This step is critical for protecting the amine group.

Transamination : Next, an aminotransferase acts on N-epsilon-acetyl-L-lysine to convert the alpha-amino group into a keto group, yielding 6-acetamido-2-oxohexanoate.

Decarboxylation : A keto-acid decarboxylase then removes the carboxyl group from 6-acetamido-2-oxohexanoate, producing the key intermediate, This compound .

Reductive Amination : The aldehyde group of this compound is converted to a primary amine by a reductive aminase, forming N-acetyl-1,6-hexanediamine.

Deacetylation : In the final step, an acylase removes the acetyl protecting group to yield the final product, hexamethylenediamine (B150038) (HMDA).

The construction of the this compound-dependent HMDA pathway relies entirely on the introduction and expression of foreign genes (exogenous nucleic acids) in a host microorganism like E. coli. hmdb.ca Since the host organism does not naturally possess the enzymes required for this specific pathway, genes must be sourced from a diverse range of other organisms. These genes are synthesized and cloned into expression vectors, typically plasmids, which are then introduced into the host.

The process involves several key steps:

Enzyme Selection : Identifying suitable enzymes for each step of the pathway is crucial. This may involve searching genetic databases for enzymes with known activity on similar substrates (e.g., N-acetyltransferases, aminotransferases, decarboxylases, and acylases). researchgate.net

Codon Optimization : The DNA sequences of the selected genes are often optimized to match the codon usage of the host organism (e.g., E. coli) to ensure efficient translation and high-level protein expression. nih.gov

Vector Construction : The optimized genes are assembled into an expression cassette on a plasmid. This includes a promoter to drive gene expression, a ribosome binding site to initiate translation, and a terminator sequence. Multiple genes can be assembled into a single operon to ensure coordinated expression.

Host Transformation : The engineered plasmid is introduced into the host microorganism, which can then be cultured to produce the desired enzymes and, consequently, the chemical product. For long-term industrial stability, these engineered pathways can be integrated directly into the host's chromosome.

Table 1: Hypothetical Enzyme Cascade for HMDA Biosynthesis via this compound

| Step | Precursor | Enzyme | Gene Source (Example) | Product |

| 1 | L-Lysine | Lysine N-acetyltransferase | Bacillus subtilis | N-epsilon-acetyl-L-lysine |

| 2 | N-epsilon-acetyl-L-lysine | Aminotransferase | Vibrio fluvialis | 6-acetamido-2-oxohexanoate |

| 3 | 6-acetamido-2-oxohexanoate | α-Keto-acid Decarboxylase | Lactococcus lactis | This compound |

| 4 | This compound | Reductive Aminase | Various Bacteria | N-acetyl-1,6-hexanediamine |

| 5 | N-acetyl-1,6-hexanediamine | Acylase / Deacetylase | Pseudomonas sp. | Hexamethylenediamine (HMDA) |

Fermentative Production Processes Utilizing Engineered Microorganisms

Once a microorganism has been successfully engineered with the desired biosynthetic pathway, the production of HMDA via the this compound intermediate is carried out in large-scale bioreactors through fermentation. Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers.

The process typically involves:

Inoculation and Batch Phase : A small volume of seed culture of the engineered microbe is used to inoculate a sterile, nutrient-rich medium in the bioreactor. The microbes grow exponentially during this phase, consuming the initial carbon source (e.g., glucose).

Fed-Batch Phase : Before the initial carbon source is completely depleted, a concentrated feed solution is continuously or intermittently added to the bioreactor. This prevents the accumulation of inhibitory byproducts that can result from high substrate concentrations and allows the cells to reach a much higher density.

Induction : The expression of the exogenous genes for the HMDA pathway is often controlled by an inducible promoter. At a specific point in the fermentation, typically when a high cell density is reached, an inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) is added to the culture to "turn on" the production of the pathway enzymes.

Process Control : Throughout the fermentation, critical parameters such as pH, temperature, and dissolved oxygen levels are carefully monitored and controlled to maintain optimal conditions for both cell growth and product formation.

Following fermentation, the HMDA product is separated from the cell biomass and the fermentation broth and purified through downstream processing techniques.

Derivatives and Analogues of 6 Acetamidohexanal in Chemical Research

Synthetic Derivatization Strategies for 6-Acetamidohexanal

The primary synthesis of this compound involves the oxidation of 6-acetamido-1-hexanol. A common laboratory-scale method utilizes pyridinium (B92312) dichromate (PDC) as the oxidizing agent to convert the primary alcohol to the corresponding aldehyde. This foundational reaction provides the core structure of this compound, which can then be subjected to further derivatization.

While extensive research on a wide array of synthetic derivatization strategies specifically for this compound is not broadly documented in publicly available literature, standard chemical transformations applicable to aldehydes and amides can be employed to generate a library of derivatives. These strategies are crucial for probing structure-activity relationships.

Table 1: Potential Synthetic Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Aldehyde | Reductive Amination | Amine (R-NH2), NaBH3CN | N-substituted 6-acetamidohexylamine |

| Aldehyde | Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | 6-acetamido-alkene |

| Aldehyde | Grignard Reaction | Grignard reagent (R-MgBr) | Secondary alcohol |

| Aldehyde | Oxidation | Jones reagent, KMnO4 | 6-acetamidohexanoic acid |

| Acetamide (B32628) | Hydrolysis | Acid or base | 6-aminohexanal (B8501505) |

| Acetamide | Alkylation | Alkyl halide, strong base | N-alkyl-6-acetamidohexanal |

These synthetic approaches allow for the systematic modification of this compound, enabling researchers to investigate the importance of the aldehyde and acetamide functionalities for its biological activity.

Exploration of Modified Hexyl Chain Structures

While specific studies detailing a wide range of hexyl chain modifications for this compound are limited, general strategies in medicinal chemistry for altering alkyl chains include:

Chain Length Variation: Synthesizing analogues with shorter (e.g., C4, C5) or longer (e.g., C7, C8) alkyl chains can determine the optimal distance between the functional groups for biological efficacy.

Introduction of Unsaturation: The synthesis of analogues containing double or triple bonds within the chain can introduce conformational rigidity and alter the electronic properties of the molecule.

Branching: Introducing alkyl branches on the hexyl chain can impact the molecule's ability to fit into a binding pocket and can also affect its metabolic stability.

Cyclic Constraints: Incorporating the hexyl chain into a cyclic structure, such as a cyclohexane (B81311) ring, can significantly restrict the conformational freedom of the molecule, which can be informative for understanding the bioactive conformation.

Alterations to the Acetamide Moiety

The acetamide group of this compound plays a crucial role in its chemical properties, including its ability to act as a hydrogen bond donor and acceptor. Modifications to this moiety can have a profound effect on the molecule's interactions with biological macromolecules.

Potential alterations to the acetamide group that are commonly explored in medicinal chemistry research include:

N-Alkylation: The introduction of an alkyl group on the nitrogen atom of the acetamide can influence its hydrogen bonding capacity and steric profile.

Acyl Group Variation: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can alter the lipophilicity and electronic nature of the amide.

Replacement with other Functional Groups: The entire acetamide group could be replaced with other functionalities such as sulfonamides, ureas, or carbamates to explore different electronic and hydrogen bonding patterns.

Academic Studies of Structure-Activity Relationships in this compound Derivatives

The primary area where the structure-activity relationship (SAR) of this compound has been investigated is in the context of cell differentiation. This compound is a known metabolite of hexamethylene bisacetamide (HMBA), a compound that has been studied for its ability to induce the differentiation of various cancer cell lines.

A key finding in this area is that This compound is a more potent inducer of human leukemia (HL-60) cell differentiation than its parent compound, HMBA . This suggests that the presence of the aldehyde functionality is critical for this enhanced biological activity.

Further supporting the importance of the aldehyde group is the observation that the further oxidation product, 6-acetamidohexanoic acid, is devoid of this cell-differentiating activity . This stark difference in activity between the aldehyde and the carboxylic acid highlights a critical structure-activity relationship.

Table 2: Structure-Activity Relationship of this compound and Related Compounds in Cell Differentiation

| Compound | Structure | Activity in HL-60 Cell Differentiation |

| Hexamethylene bisacetamide (HMBA) | Ac-NH-(CH2)6-NH-Ac | Active |

| This compound | Ac-NH-(CH2)5-CHO | More potent than HMBA |

| 6-Acetamidohexanoic acid | Ac-NH-(CH2)5-COOH | Inactive |

These findings underscore the aldehyde group as a key pharmacophore for the observed biological effect. The precise mechanism by which the aldehyde contributes to the enhanced activity is a subject for further investigation but may involve covalent interactions with cellular targets that are not possible with the carboxylic acid.

While comprehensive SAR studies on a broad range of synthetically derived this compound analogues are not extensively reported, the existing data provides a clear direction for future research. The systematic application of the derivatization strategies outlined above would be invaluable in further elucidating the structural requirements for the biological activity of this interesting class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.